molecular formula C16H24N2O3S B7547570 N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide

カタログ番号 B7547570
分子量: 324.4 g/mol
InChIキー: VZRMJUILPSIXPU-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

作用機序

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide inhibits BTK by binding to the ATP-binding site of the enzyme. This binding results in the inhibition of downstream signaling pathways, which ultimately leads to the suppression of B-cell activation and proliferation. This mechanism of action makes it a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit B-cell activation and proliferation, reduce the production of inflammatory cytokines, and promote apoptosis in B-cells. This compound has also been shown to have a synergistic effect when used in combination with other drugs, making it a potential candidate for combination therapy.

実験室実験の利点と制限

The advantages of using N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide in lab experiments include its potent inhibitory activity against BTK, its ability to inhibit downstream signaling pathways, and its potential for combination therapy. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the limited availability of the compound.

将来の方向性

There are several future directions for the research and development of N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide. These include further studies on its efficacy and safety in preclinical and clinical trials, optimization of its synthesis method for large-scale production, and exploration of its potential applications in other fields such as neurodegenerative disorders and infectious diseases. Additionally, there is a need for the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide is a promising compound with potential applications in various scientific research fields. Its potent inhibitory activity against BTK makes it a promising candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research and development are required to optimize its synthesis method, explore its potential applications in other fields, and develop novel BTK inhibitors with improved properties.

合成法

The synthesis of N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide involves multi-step organic synthesis. The compound can be synthesized from commercially available starting materials, and the process involves various reactions such as amidation, sulfonation, and morpholine ring closure. The synthesis method has been optimized to provide high yields of pure compound.

科学的研究の応用

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. This compound has been studied extensively for its potential applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

特性

IUPAC Name

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13(17-22(19,20)18-8-10-21-11-9-18)15-7-6-14-4-2-3-5-16(14)12-15/h6-7,12-13,17H,2-5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRMJUILPSIXPU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NS(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(CCCC2)C=C1)NS(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。